molecular formula C9H20O B093026 (2S,4R)-(-)-2,4-Dimethylheptan-1-ol CAS No. 18450-74-3

(2S,4R)-(-)-2,4-Dimethylheptan-1-ol

Cat. No. B093026
CAS RN: 18450-74-3
M. Wt: 144.25 g/mol
InChI Key: HVRFWRROUIDGQO-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-(-)-2,4-Dimethylheptan-1-ol is a chiral alcohol that has been widely used in scientific research for its unique properties. It is a colorless liquid that has a strong odor and is soluble in most organic solvents. This molecule has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

(2S,4R)-(-)-2,4-Dimethylheptan-1-ol has been widely used in scientific research due to its unique properties. It has been used as a chiral building block in the synthesis of various organic compounds. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. It has also been used as a ligand in metal-catalyzed reactions. Furthermore, it has been used as a flavor and fragrance ingredient in the food and cosmetic industries.

Mechanism Of Action

The mechanism of action of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol is not well understood. However, it is believed to interact with specific receptors in the body, leading to various physiological effects.

Biochemical And Physiological Effects

(2S,4R)-(-)-2,4-Dimethylheptan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and has been used as an antiseptic. It has also been shown to have anti-inflammatory properties and has been used to treat inflammatory disorders. Additionally, it has been shown to have analgesic properties and has been used to relieve pain.

Advantages And Limitations For Lab Experiments

(2S,4R)-(-)-2,4-Dimethylheptan-1-ol has several advantages for lab experiments. It is a chiral molecule, which makes it useful in asymmetric synthesis. It is also a versatile building block in organic synthesis. However, it has some limitations, including its strong odor and potential toxicity.

Future Directions

There are several future directions for the research of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol. One direction is the development of new synthetic methods for the production of this molecule. Another direction is the investigation of its potential as a drug candidate for various diseases. Additionally, the study of its mechanism of action and its interaction with specific receptors in the body could lead to the development of new therapeutics. Finally, the investigation of its potential as a flavor and fragrance ingredient could lead to the development of new products in the food and cosmetic industries.
In conclusion, (2S,4R)-(-)-2,4-Dimethylheptan-1-ol is a chiral alcohol that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. (2S,4R)-(-)-2,4-Dimethylheptan-1-ol has a wide range of applications in various fields and has the potential to be used in the development of new drugs and products.

Synthesis Methods

The synthesis of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol can be achieved through several methods. One of the most commonly used methods is the asymmetric reduction of 2,4-dimethylheptan-3-one using chiral catalysts. Another method involves the reduction of 2,4-dimethylheptanal using sodium borohydride. Both methods have been proven to be effective in producing high yields of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol.

properties

CAS RN

18450-74-3

Product Name

(2S,4R)-(-)-2,4-Dimethylheptan-1-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

(2S,4R)-2,4-dimethylheptan-1-ol

InChI

InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

HVRFWRROUIDGQO-BDAKNGLRSA-N

Isomeric SMILES

CCC[C@@H](C)C[C@H](C)CO

SMILES

CCCC(C)CC(C)CO

Canonical SMILES

CCCC(C)CC(C)CO

Other CAS RN

18450-74-3

Origin of Product

United States

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